1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carbonitrile
Description
Properties
Molecular Formula |
C10H6F3N3 |
|---|---|
Molecular Weight |
225.17 g/mol |
IUPAC Name |
3-methyl-2-(trifluoromethyl)benzimidazole-5-carbonitrile |
InChI |
InChI=1S/C10H6F3N3/c1-16-8-4-6(5-14)2-3-7(8)15-9(16)10(11,12)13/h2-4H,1H3 |
InChI Key |
LTHSGPGSLDNPPW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C#N)N=C1C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carbonitrile typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by the introduction of the trifluoromethyl group. Common synthetic routes include:
Condensation with Formic Acid: o-Phenylenediamine reacts with formic acid to form the benzimidazole core.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production: Large-scale production often employs catalytic methods to enhance yield and purity, utilizing catalysts like palladium or copper in the presence of suitable ligands.
Chemical Reactions Analysis
Substitution Reactions
Benzimidazole derivatives often undergo substitution at positions influenced by electron-donating or withdrawing groups. For the 6-carbonitrile derivative:
-
Nucleophilic aromatic substitution : The nitrile group at position 6 may activate adjacent positions for electrophilic substitution, depending on the electronic environment.
-
Halogen substitution : Studies on similar compounds (e.g., 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carbonitrile ) highlight the importance of chlorine or other halogens at specific positions for modulating biological activity .
Key Observations from Analogous Compounds :
Coupling Reactions
The nitrile group in the 6-carbonitrile derivative may participate in:
-
Suzuki-Miyaura coupling : Cross-coupling with boronic acids to form biaryl derivatives, as observed in benzimidazole analogs .
-
Cyanation : Potential for introducing additional nitrile groups via substitution.
Reaction Conditions :
-
Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄).
-
Solvents : Dichloromethane or acetonitrile under inert atmospheres.
Functional Group Transformations
The trifluoromethyl group and nitrile moiety enable diverse reactivity:
-
Oxidation : Trifluoromethyl groups are generally stable under mild oxidizing conditions but may undergo oxidation under strong agents (e.g., KMnO₄) to form trifluoromethoxy derivatives.
-
Reduction : Nitriles can be reduced to amines or alcohols using LiAlH₄ or catalytic hydrogenation.
Biological Activity Modulation via Reactivity
Structural modifications via chemical reactions impact biological efficacy:
-
Substituent effects : Lipophilic groups at position 1 (e.g., isopropyl) enhance binding to hydrophobic subpockets in protein targets (e.g., PqsR LBD), as demonstrated in SAR studies .
-
Solubility : Polar groups (e.g., hydroxyethyl) reduce lipophilicity (log P), potentially altering pharmacokinetic properties .
Comparative IC₅₀ Data (Analogous Compounds) :
| Compound | IC₅₀ (nM) | Key Structural Feature |
|---|---|---|
| 6f | 70 | Isopropyl at position 1 |
| 6u | 140 | Hydroxyethyl at position 1 |
| 1 | 1050 | No substituent at position 1 |
Limitations and Research Gaps
Scientific Research Applications
1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carbonitrile involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carbonitrile, highlighting differences in substituents, synthetic yields, spectral properties, and biological activities:
Key Findings:
Substituent Effects on Reactivity :
- The trifluoromethyl group at position 2 (as in the target compound) enhances metabolic stability compared to analogs with phenyl or ethoxy substituents .
- Schiff base derivatives (e.g., compound 37) exhibit reduced yields (14%) due to steric hindrance but show improved antifungal activity .
Biological Activity: Anticancer activity is most pronounced in analogs with electron-withdrawing groups (e.g., -CF₃ or -NO₂), as seen in compounds 8b and 37 . The absence of the cyano group (as in 3i) reduces cytotoxicity but improves antimicrobial potency .
Synthetic Challenges :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carbonitrile, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the cyclization of o-phenylenediamine derivatives. Key steps include trifluoromethylation at the 2-position and nitrile introduction at the 6-position. Optimization strategies:
- Catalysts : Use MnO₂ or Ru-based catalysts for selective oxidation steps (e.g., converting alcohols to aldehydes) .
- Reaction Conditions : Heating under reflux with aprotic solvents (e.g., acetonitrile or DMF) and purification via column chromatography or recrystallization .
- Yield Improvement : Monitor intermediates via TLC and adjust stoichiometry of trifluoromethylation reagents (e.g., CF₃I or CF₃SO₃Na) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- LC-MS (ESI) : Confirm molecular weight ([M+H]⁺ or [M+Na]⁺) and assess purity. Example: LCMS m/z 280.1 [M+H]+ .
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (DMSO-d₆ or CDCl₃). Key signals: aromatic protons (δ 7.2–8.5 ppm), trifluoromethyl (δ -60 to -70 ppm in ¹⁹F NMR) .
- Elemental Analysis : Validate C, H, N percentages (e.g., Anal. Calcd: C 58.33%, H 3.03%, N 15.91%) .
Q. How can researchers evaluate the compound’s preliminary biological activity in antimicrobial or anticancer assays?
- Methodological Answer :
- Antimicrobial Testing : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria and fungi. Compare with positive controls (e.g., ciprofloxacin) .
- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM. Include EGFR inhibition studies if applicable .
Advanced Research Questions
Q. How can structural modifications enhance target selectivity (e.g., EGFR vs. antimicrobial targets)?
- Methodological Answer :
- SAR Studies : Introduce substituents at the 1-methyl or 6-cyano positions. For example:
- Replace trifluoromethyl with chloro/fluoro groups to alter lipophilicity .
- Add electron-withdrawing groups (e.g., NO₂) to improve binding to kinase active sites .
- Molecular Docking : Use AutoDock Vina to predict interactions with EGFR (PDB: 1M17) or bacterial gyrase .
Q. How can researchers resolve contradictions in reported biological activities of structurally similar benzimidazoles?
- Methodological Answer :
- Comparative Assays : Replicate studies under standardized conditions (e.g., cell line type, serum concentration). Example: Discrepancies in MIC values may arise from differences in bacterial strain virulence .
- Meta-Analysis : Use PubChem BioAssay data to correlate substituent patterns (e.g., trifluoromethyl vs. methyl) with activity trends .
Q. What computational strategies predict metabolic stability and toxicity profiles?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate:
- CYP450 Inhibition : Likelihood of drug-drug interactions.
- hERG Binding : Cardiotoxicity risk .
- In Vitro Validation : Perform microsomal stability assays (rat/human liver microsomes) with LC-MS quantification of parent compound depletion .
Q. How can regioselective functionalization be achieved during late-stage diversification?
- Methodological Answer :
- Pd-Catalyzed Cross-Coupling : Use Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the 4/5 positions. Example: Pd(PPh₃)₄ with aryl boronic acids in THF/H₂O .
- Photoredox Catalysis : Achieve C-H activation for trifluoromethylation or cyanation under visible light .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
